N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide
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Overview
Description
N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound features a benzo[1,3]dioxole moiety, a benzoimidazole ring, and a piperidine ring, making it a unique structure with diverse chemical properties.
Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and is known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Benzodioxoles
, also known as methylenedioxyphenyls, are used in various fields due to their diverse biological activities. They are found in a variety of natural products and pharmaceuticals. The specific activities of these compounds can vary widely depending on their other functional groups and overall molecular structure .
Biochemical Analysis
Biochemical Properties
The substituted cinnamides in the compound were found as potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities
Cellular Effects
Given its biochemical properties, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide typically involves multiple steps, including the formation of the benzo[1,3]dioxole and benzoimidazole rings, followed by their coupling with the piperidine ring. One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of PdCl2 as a catalyst, xantphos as a ligand, and Cs2CO3 as a base in a solvent like 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzo[1,3]dioxole moiety and have shown anticancer activity.
N-Aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have been evaluated for their antitumor activities and share structural similarities with the target compound.
Uniqueness
N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide is unique due to its combination of the benzo[1,3]dioxole, benzoimidazole, and piperidine rings, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(22-15-5-6-18-19(11-15)28-13-27-18)12-25-9-7-14(8-10-25)21-23-16-3-1-2-4-17(16)24-21/h1-6,11,14H,7-10,12-13H2,(H,22,26)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQIAGKNSNOME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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